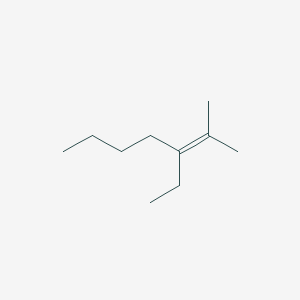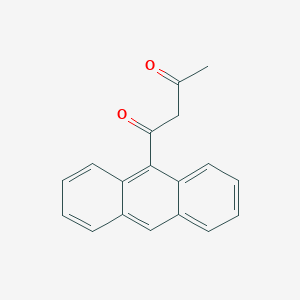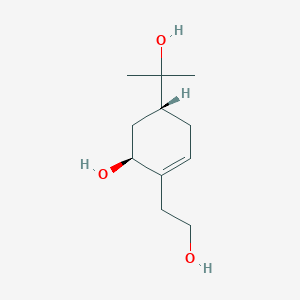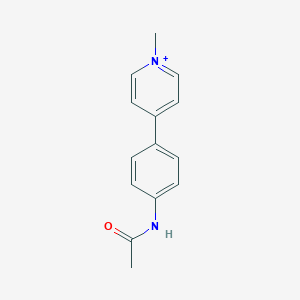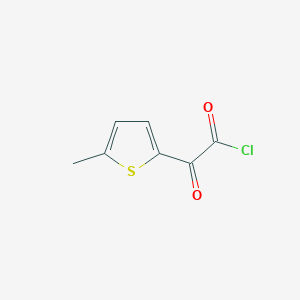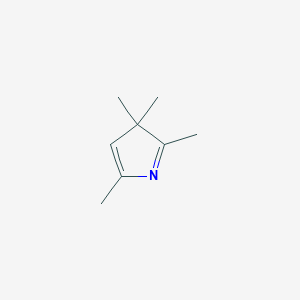![molecular formula C22H31NO3 B011623 2-[[(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]acetic acid CAS No. 110848-62-9](/img/structure/B11623.png)
2-[[(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]acetic acid, commonly known as AT-001, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
AT-001 exerts its therapeutic effects through multiple mechanisms of action. In cancer cells, AT-001 induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. AT-001 also inhibits angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF) and its receptors. In neurons, AT-001 protects against oxidative stress and inflammation by activating the Nrf2/ARE pathway and inhibiting the NF-κB pathway. In cardiovascular disease, AT-001 reduces inflammation by inhibiting the expression of pro-inflammatory cytokines and improving lipid metabolism by activating PPARα.
Biochemische Und Physiologische Effekte
AT-001 has been shown to have various biochemical and physiological effects in preclinical studies. In cancer cells, AT-001 inhibits cell proliferation, migration, and invasion, and induces apoptosis. In neurons, AT-001 protects against oxidative stress and inflammation, and improves cognitive function. In cardiovascular disease, AT-001 reduces inflammation and improves lipid metabolism, leading to a reduction in atherosclerotic plaque formation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of AT-001 for lab experiments is its stability and solubility in various solvents. AT-001 is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of AT-001 is its relatively low potency compared to other compounds with similar therapeutic effects. This may limit its potential for clinical development.
Zukünftige Richtungen
There are several future directions for the research and development of AT-001. One potential direction is the development of more potent analogs of AT-001 for enhanced therapeutic effects. Another potential direction is the investigation of the combination of AT-001 with other compounds for synergistic effects. Additionally, the potential use of AT-001 in other disease areas, such as inflammatory diseases and metabolic disorders, should be further explored. Finally, the development of targeted delivery systems for AT-001 may improve its efficacy and reduce potential side effects.
Synthesemethoden
The synthesis of AT-001 involves the condensation of 3-methyl-2-butenal with 2,6,6-trimethylcyclohexanone to form a diene intermediate. This intermediate then undergoes a Wittig reaction with methyl 2-[(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]acetate to form AT-001.
Wissenschaftliche Forschungsanwendungen
AT-001 has been studied for its potential therapeutic applications in various fields, including cancer research, neuroprotection, and cardiovascular disease. In cancer research, AT-001 has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In neuroprotection, AT-001 has been shown to protect neurons from oxidative stress and inflammation, potentially leading to the development of new treatments for neurodegenerative diseases. In cardiovascular disease, AT-001 has been shown to reduce inflammation and improve lipid metabolism, potentially leading to the development of new treatments for atherosclerosis.
Eigenschaften
CAS-Nummer |
110848-62-9 |
|---|---|
Produktname |
2-[[(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]acetic acid |
Molekularformel |
C22H31NO3 |
Molekulargewicht |
357.5 g/mol |
IUPAC-Name |
2-[[(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]acetic acid |
InChI |
InChI=1S/C22H31NO3/c1-16(11-12-19-18(3)10-7-13-22(19,4)5)8-6-9-17(2)14-20(24)23-15-21(25)26/h6,8-9,11-12,14H,7,10,13,15H2,1-5H3,(H,23,24)(H,25,26)/b9-6+,12-11+,16-8+,17-14- |
InChI-Schlüssel |
ZETCVMXUHPTVOW-XQSIOCNLSA-N |
Isomerische SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C\C(=O)NCC(=O)O)/C)/C |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NCC(=O)O)C)C |
Kanonische SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NCC(=O)O)C)C |
Synonyme |
N-retinoylglycine N-trans-retinoyl-DL-glycine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



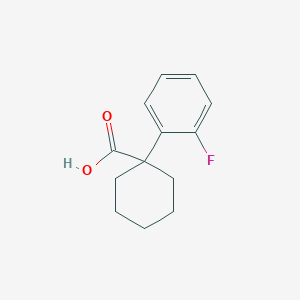
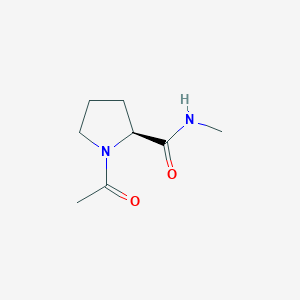
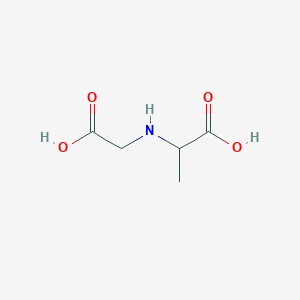
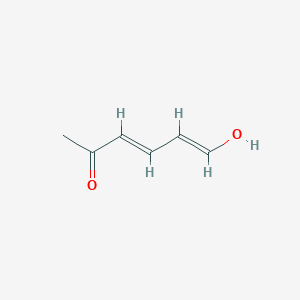
![(5E)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11550.png)
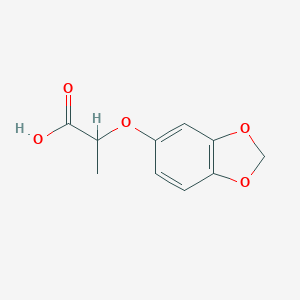
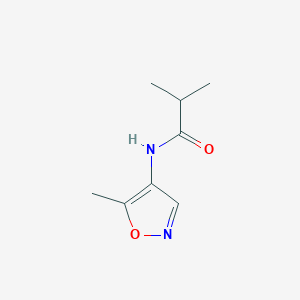
![2H-Pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B11556.png)
